N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
The compound contains a thiazole ring, which has sulfur and nitrogen atoms at positions 1 and 3, respectively . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The orientation of these rings and their substituents can affect the compound’s interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and pyridine rings could affect its solubility, boiling point, and basicity .Scientific Research Applications
Heterocyclic Synthesis and Derivatives
- Research has shown the use of related compounds in the synthesis of various heterocyclic derivatives. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine has been studied (Mohareb et al., 2004).
Antibiotic and Antimicrobial Activities
- Some derivatives of thiophene-carboxamide have been evaluated for their biological activities, including their potential as antibiotics and their effectiveness against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Mycobacterium Tuberculosis Inhibition
- In the realm of medicinal chemistry, certain thiazole-aminopiperidine hybrid analogues, which are structurally related, have been shown to inhibit Mycobacterium tuberculosis, showcasing their potential in antituberculosis activity (Jeankumar et al., 2013).
Synthesis of Fused Heterocycles
- The synthesis of new fused heterocyclic compounds, such as thiazolo[5,4-d]pyrimidines, which have shown properties like molluscicidal activities, indicates the potential use of related compounds in creating bioactive materials (El-bayouki & Basyouni, 1988).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . They have been found to interact with various targets inducing biological effects .
Mode of Action
Thiazole derivatives are known to induce biological effects through various targets . The specific interactions of this compound with its targets would depend on the nature of the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Future Directions
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S3/c24-15(22-18-21-14(10-28-18)11-2-1-4-19-7-11)6-13-9-27-17(20-13)23-16(25)12-3-5-26-8-12/h1-5,7-10H,6H2,(H,20,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZCONBMPJURCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.